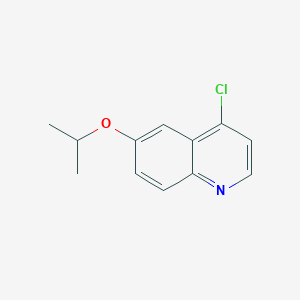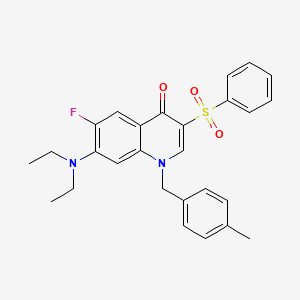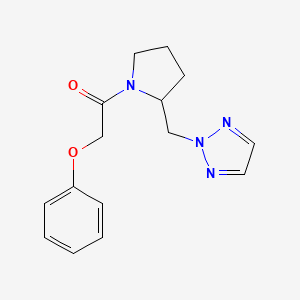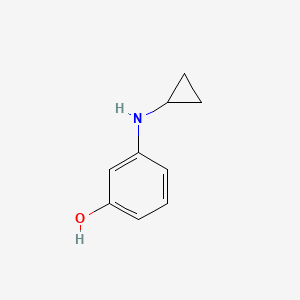
4-Chloro-6-(propan-2-yloxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-6-(propan-2-yloxy)quinoline” is a chemical compound . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives, including “4-Chloro-6-(propan-2-yloxy)quinoline”, often involves chemical modification of the quinoline nucleus . For instance, one study employed click chemistry to link dihydropyrimidinone (DHPM) and quinoline compounds, which offered several synthetic advantages over the previously used amide coupling for the same hybrids .Molecular Structure Analysis
The molecular weight of “4-Chloro-6-(propan-2-yloxy)quinoline” is 221.68 . The InChI code for this compound is "1S/C12H12ClNO/c1-8(2)15-9-3-4-10-11(13)5-6-14-12(10)7-9/h3-8H,1-2H3" .Chemical Reactions Analysis
Quinoline derivatives, including “4-Chloro-6-(propan-2-yloxy)quinoline”, are known to exhibit important biological activities . They are used extensively in the treatment of various diseases . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical form of “4-Chloro-6-(propan-2-yloxy)quinoline” is a powder . It has a melting point of 65-66 degrees Celsius . The compound should be stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Corrosion Inhibition
4-Chloro-6-(propan-2-yloxy)quinoline derivatives have been explored for their potential as corrosion inhibitors. Studies have shown that compounds like 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one exhibit inhibitive action against mild steel corrosion in acidic environments. The inhibitory effect is attributed to the formation of a protective film on the metal surface, which is supported by electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) analyses. These findings suggest that such derivatives can be effective in reducing corrosion rates in industrial applications, making them valuable for maintaining the integrity of metal structures in corrosive environments (Olasunkanmi & Ebenso, 2019).
Antimicrobial Activity
Compounds related to 4-Chloro-6-(propan-2-yloxy)quinoline have been synthesized and evaluated for their antibacterial properties. For instance, derivatives like 6b, synthesized from 2-chloro-3-(prop-2-ynyloxy)quinoxaline, have shown better antibacterial activity against Pseudomonas aeruginosa compared to standard drugs like tetracycline. This suggests that such derivatives could serve as promising leads for the development of new antibacterial agents, addressing the growing concern of antibiotic resistance (Keivanloo et al., 2016).
Antitubercular Agents
Research into quinoxaline derivatives has also highlighted their potential in combating tuberculosis. For example, 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and assessed for their antituberculosis activity. Certain derivatives with specific substituents have shown promising activity against Mycobacterium tuberculosis, including drug-resistant strains, indicating their potential as novel antitubercular agents (Jaso et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Quinoline derivatives, including “4-Chloro-6-(propan-2-yloxy)quinoline”, continue to be an important area of research in medicinal chemistry . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .
Propiedades
IUPAC Name |
4-chloro-6-propan-2-yloxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)15-9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYSHMFIANGSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=CN=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(propan-2-yloxy)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(pyridin-4-yloxy)-N-(thiophen-2-ylmethyl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2973956.png)


![(2E)-7-fluoro-3-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-inden-1-one](/img/structure/B2973960.png)

![N-Benzyl-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973962.png)





![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2973974.png)

![methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol](/img/structure/B2973977.png)